molecular formula C11H15IO B14595193 2-(p-Iodobenzyl)-1-butanol CAS No. 60075-61-8

2-(p-Iodobenzyl)-1-butanol

Cat. No.: B14595193
CAS No.: 60075-61-8
M. Wt: 290.14 g/mol
InChI Key: FGIDDJJUPLXZKU-UHFFFAOYSA-N
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Description

2-(p-Iodobenzyl)-1-butanol is a substituted alcohol featuring a 1-butanol backbone with a para-iodobenzyl group attached to the second carbon. The iodine atom on the benzyl moiety introduces unique electronic and steric properties, distinguishing it from simpler alcohols like 1-butanol.

Properties

CAS No.

60075-61-8

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

2-[(4-iodophenyl)methyl]butan-1-ol

InChI

InChI=1S/C11H15IO/c1-2-9(8-13)7-10-3-5-11(12)6-4-10/h3-6,9,13H,2,7-8H2,1H3

InChI Key

FGIDDJJUPLXZKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)I)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Iodobenzyl)-1-butanol typically involves the reaction of p-iodobenzyl bromide with butanol under basic conditions. One common method involves refluxing a mixture of p-iodobenzyl bromide, potassium acetate, and ethanol for several hours. The resulting product is then treated with potassium hydroxide and further purified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents like 2-methyltetrahydrofuran can improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(p-Iodobenzyl)-1-butanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(p-Iodobenzyl)-1-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Iodobenzyl)-1-butanol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate enzyme activities and biochemical pathways .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Gaps: No direct synthesis data for this compound are available in the provided evidence. Inferences are drawn from Pd-catalyzed cross-coupling methodologies and solvent-system behaviors .
  • Atmospheric Impact: The compound’s environmental fate remains speculative, though iodine’s electronegativity could influence reactivity in oxidation pathways compared to 1-butanol .

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